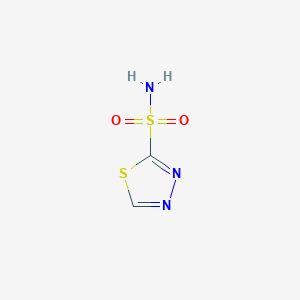

1,3,4-Thiadiazole-2-sulfonamide

Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Medicinal Chemistry and Related Fields

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of a wide array of biologically active molecules. nih.govajprd.com Its significance stems from its presence in numerous natural products and synthetic medicinal agents, where it contributes to a broad spectrum of pharmacological activities. nih.govajprd.com The inherent aromaticity of the 1,3,4-thiadiazole ring provides metabolic stability, while the presence of the =N-C-S- moiety is believed to be crucial for its biological actions. mdpi.com This unique combination of features has made the 1,3,4-thiadiazole scaffold a "privileged" structure in drug design, meaning it is a recurring motif in successful therapeutic agents. nih.gov

The versatility of the 1,3,4-thiadiazole ring allows for the synthesis of a vast number of derivatives with diverse biological activities. researchgate.netjapsonline.com These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. mdpi.comnih.gov The ability to readily modify the thiadiazole ring at various positions enables medicinal chemists to fine-tune the pharmacological profile of the resulting compounds, leading to the development of more potent and selective drugs. mdpi.comnih.gov

Several commercially successful drugs incorporate the 1,3,4-thiadiazole ring, underscoring its importance in medicine. researchgate.netresearchgate.net For instance, Acetazolamide (B1664987) and Methazolamide are diuretics that feature this scaffold. researchgate.net The antibacterial agents Cefazedone and Cefazolin also contain the 1,3,4-thiadiazole ring. researchgate.net This demonstrated success in the market continues to fuel research into new applications for this versatile heterocyclic system. mdpi.com

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with various enzymes and cellular targets. researchgate.net These include carbonic anhydrase, cyclooxygenase, and various kinases. researchgate.net The mesoionic nature of 1,3,4-thiadiazoles, characterized by discrete regions of positive and negative charges, allows for strong interactions with biomolecules like proteins and DNA, contributing to their good cell permeability. nih.govnih.gov

Table 1: Selected Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description | Key Molecular Targets |

| Antimicrobial | Effective against a range of bacteria and fungi. researchgate.netjapsonline.com | Dihydrofolate reductase, DNA gyrase |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net | Carbonic anhydrases, Tyrosine kinases |

| Anti-inflammatory | Reduces inflammation through various mechanisms. researchgate.netjapsonline.com | Cyclooxygenase (COX) enzymes |

| Antiviral | Shows activity against different types of viruses. mdpi.comnih.gov | Viral enzymes and replication processes |

| Anticonvulsant | Helps in the management of seizures. mdpi.comresearchgate.net | Ion channels in the central nervous system |

Overview of Current Research Trajectories for 1,3,4-Thiadiazole-2-sulfonamide

Current research on this compound and its derivatives is highly active and follows several key trajectories. A significant focus is on the synthesis of novel derivatives and the evaluation of their biological activities. nih.gov The core strategy often involves a "combi-targeting approach," where the this compound moiety is combined with other pharmacologically active structures to create hybrid molecules with potentially enhanced or synergistic effects. nih.gov

One major area of investigation is the development of new anticancer agents . nih.gov Researchers are designing and synthesizing novel this compound derivatives and testing their cytotoxic effects on various cancer cell lines. nih.gov For example, a recent study focused on creating unsymmetrical azine-modified thiadiazole sulfonamide derivatives and found them to have promising cytotoxic activity. nih.gov

Another prominent research direction is the exploration of these compounds as enzyme inhibitors . nih.gov Specifically, there is significant interest in their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes. nih.gov Studies have shown that certain this compound derivatives can be potent inhibitors of specific human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IV, and VII. nih.gov For instance, one study reported a compound that exhibited highly potent inhibition of hCA II. nih.gov

The antimicrobial properties of this compound derivatives also continue to be a major research focus. Scientists are synthesizing new compounds and evaluating their efficacy against various bacterial and fungal strains. jst.go.jp The goal is to develop new antimicrobial agents that can combat the growing problem of drug resistance.

Furthermore, research is being conducted on the synthesis methodologies for this compound and its precursors. encyclopedia.pub The development of efficient, one-pot synthesis methods using non-toxic reagents is a key objective. encyclopedia.pub These improved synthetic routes can facilitate the production of a wider range of derivatives for biological screening.

Table 2: Recent Research Highlights of this compound Derivatives

| Research Area | Key Findings |

| Anticancer Activity | Novel unsymmetrical azine-modified thiadiazole sulfonamides showed significant cytotoxic effects against cancer cell lines. nih.gov |

| Enzyme Inhibition | Acridine-containing this compound derivatives were identified as potent inhibitors of human carbonic anhydrase isoforms. nih.gov |

| Antifungal Activity | Newly synthesized derivatives demonstrated notable antifungal effects, with some compounds inhibiting ergosterol (B1671047) biosynthesis. nih.gov |

| Synthetic Methodology | A one-pot synthesis method for 2-amino-1,3,4-thiadiazole (B1665364) derivatives was developed using a non-toxic additive. encyclopedia.pub |

| Antioxidant Activity | New 1,3,4-thiadiazole derivatives containing an azo group were synthesized and showed antioxidant potential. chemmethod.com |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

25182-53-0 |

|---|---|

Formule moléculaire |

C2H3N3O2S2 |

Poids moléculaire |

165.20 g/mol |

Nom IUPAC |

1,3,4-thiadiazole-2-sulfonamide |

InChI |

InChI=1S/C2H3N3O2S2/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7) |

Clé InChI |

AXNSXSNCIZLUMJ-UHFFFAOYSA-N |

SMILES canonique |

C1=NN=C(S1)S(=O)(=O)N |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3,4 Thiadiazole 2 Sulfonamide and Its Derivatives

Established Synthetic Pathways for the Core Structure

The synthesis of the 1,3,4-thiadiazole-2-sulfonamide core and its closely related 2-amino-1,3,4-thiadiazole (B1665364) precursors is well-established, with several reliable methods reported in the literature. A common and efficient approach involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com This method provides a direct route to 2-amino-5-substituted-1,3,4-thiadiazoles, which are key intermediates.

Another widely used method is the acid-catalyzed cyclization. For instance, the reaction of thiosemicarbazide with carboxylic acids in the presence of a strong acid such as concentrated sulfuric acid yields 2-amino-5-alkyl-1,3,4-thiadiazoles. nih.gov Additionally, a transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C-S bond formation, offers a scalable and efficient pathway to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

The direct synthesis of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) can be achieved from acetazolamide (B1664987) through hydrolysis with concentrated hydrochloric acid in ethanol. chemicalbook.com Furthermore, the reaction of a thiosemicarbazide intermediate with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in dimethyl sulfoxide (B87167) (DMSO) can lead to the regioselective formation of 2-amino-1,3,4-thiadiazoles. organic-chemistry.org

The versatility of starting materials also allows for various synthetic entries. For example, N-tosylhydrazones can react with potassium thiocyanate (B1210189) (KSCN) to produce 1,3,4-thiadiazoles. organic-chemistry.org Similarly, the reaction of ketene (B1206846) N,S-acetals with hydrazonyl halides provides a good yield of 1,3,4-thiadiazoles. researchgate.net

Derivatization Strategies for Structural Modification

The inherent reactivity of the 1,3,4-thiadiazole (B1197879) ring and its substituents allows for extensive structural modifications, leading to a vast library of derivatives with diverse properties.

Functionalization at Various Positions of the Thiadiazole Ring System

The 1,3,4-thiadiazole ring is amenable to functionalization at its available positions, primarily C2 and C5, as well as the exocyclic amino and sulfonamide groups. The C5 position of 1,2,4-thiadiazoles is noted as the most reactive site for nucleophilic substitution reactions. isres.org Halogenated 1,3,4-thiadiazoles, such as 5-chloro-thiadiazole, are valuable intermediates that readily react with nucleophiles to yield a range of 5-substituted derivatives. nih.gov

The amino group of 2-amino-1,3,4-thiadiazoles is a common site for derivatization. For example, acetylation of 5-methyl/ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride produces 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide, which can be further reacted with various amines, such as piperazine (B1678402) derivatives, to generate a library of compounds. mdpi.com

Functionalization can also be achieved at the sulfur atom. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be reacted with ω-haloalkylating agents to produce 2-(ω-haloalkylthio)thiadiazoles or symmetrical bis-thiadiazoles. researchgate.net

The sulfonamide moiety itself can be a point of modification. For example, chiral amino acids can be reacted with sulfonyl chlorides, and the resulting N-protected amino acids can then be further reacted with thiosemicarbazide to form chiral 1,3,4-thiadiazole-based bis-sulfonamides. researchgate.net

Synthesis of Fused Heterocyclic Systems Containing the Thiadiazole Moiety

The 1,3,4-thiadiazole ring can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the participation of functional groups on the thiadiazole ring in cyclization reactions.

For example, 2-amino-1,3,4-thiadiazoles can react with dicarbonyl compounds upon heating to form various ring systems attached to the thiadiazole core. nih.gov The reaction of 5-amino-3H-1,3,4-thiadiazole-2-thione with tetracyanoethylene (B109619) (TCNE) leads to the formation of a 1,3,4-thiadiazolo[3,2-b]diazepine derivative. tandfonline.com

Furthermore, the transformation of 5-phenyl-5H-thiazolo[4,3-b] nih.govtandfonline.comtandfonline.comthiadiazol-2-amine with α-halocarbonyl compounds can produce various fused thiazolo[4,3-b] nih.govtandfonline.comtandfonline.comthiadiazole derivatives. derpharmachemica.com Research has also reported the synthesis of other fused systems like indenothiadiazolopyrimidine, indenocyclopentathiadiazole, and naphthoquinoimidazolothiadiazole derivatives starting from 2,5-disubstituted-1,3,4-thiadiazoles. tandfonline.comtandfonline.com

Formation of Thiadiazole-Based Hybrid Molecules and Conjugates

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacophores or functional moieties has gained significant traction.

A notable class of hybrid molecules is the thiadiazole-sulfonyl thioureas. These compounds are synthesized by reacting substituted 2-amino-1,3,4-thiadiazoles with p-toluenesulfonyl isocyanate in a one-pot procedure. nih.govnih.gov The synthetic route typically begins with the preparation of substituted 2-amino-1,3,4-thiadiazoles from the corresponding aliphatic carboxylic acids and thiosemicarbazide. nih.gov The subsequent nucleophilic addition of the amino group to the isocyanate yields the desired sulfonyl thiourea (B124793) derivatives. nih.gov

Table 1: Synthesis of Thiadiazole-Sulfonyl Thioureas

| Starting Material (2-amino-1,3,4-thiadiazole) | Reagent | Product (Thiadiazole-Sulfonyl Thiourea) |

| Substituted 2-amino-1,3,4-thiadiazoles | p-Toluenesulfonyl isocyanate | 1-(5-Alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thioureas |

Another important group of hybrid molecules is the thiadiazole-acridine conjugates. The synthesis of these compounds involves a multi-step process. A key intermediate, 5-amino-1,3,4-thiadiazole-2-sulfonamide, is utilized. nih.gov Nitro acridine (B1665455) derivatives are first synthesized and then reduced to their amino counterparts. nih.gov These amino acridine intermediates are then reacted with sulfonyl chlorides or carbamoyl (B1232498) chlorides to furnish the final acridine sulfonamide/carboxamide compounds containing the 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety. nih.gov

Table 2: Synthesis of Thiadiazole-Acridine Conjugates

| Thiadiazole Intermediate | Acridine Intermediate | Coupling Reagent | Product |

| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | Amino acridine derivatives | Sulfonyl chlorides/Carbamoyl chlorides | Acridine sulfonamide/carboxamide conjugates |

Thiadiazole-Azine Hybrids

The synthesis of hybrid molecules that incorporate both a 1,3,4-thiadiazole sulfonamide core and an azine moiety represents a strategic approach to developing compounds with enhanced biological properties. A key method involves the reaction of a hydrazone derivative of a thiadiazole sulfonamide with various aldehydes or ketones. nih.gov

A notable synthetic route commences with 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline. This starting material is first converted to its corresponding hydrazone by reaction with hydrazine (B178648) hydrate. The terminal amino group of this hydrazone is then reacted with a selection of aromatic or heterocyclic aldehydes and cyclic ketones to yield the target unsymmetrical azine-modified thiadiazole sulfonamide derivatives. nih.gov This condensation reaction is a versatile method for creating a library of diverse thiadiazole-azine hybrids. The E/Z isomerism of the resulting azines is a significant aspect of their structural characterization, often investigated using spectroscopic and computational methods. nih.gov

Table 1: Synthesis of Thiadiazole-Azine Hybrids

| Starting Material | Reagent | Product Type | Ref. |

|---|

Thiadiazole-Thiazolone Hybrids

The creation of hybrid structures containing both the 1,3,4-thiadiazole and thiazolidin-4-one rings has been achieved through efficient one-pot multicomponent reactions. This approach allows for the assembly of complex molecules from simple precursors in a single step, which is advantageous for creating chemical libraries for screening purposes. researchgate.net

A typical synthesis involves the reaction of a 5-substituted-phenyl-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid. This three-component reaction proceeds efficiently to yield the desired 1,3,4-thiadiazole-thiazolidin-4-one molecular hybrids. The nature and position of the substituents on the phenyl rings have been shown to significantly influence the properties of the resulting compounds. researchgate.net

Table 2: One-Pot Synthesis of Thiadiazole-Thiazolidin-4-one Hybrids

| Component 1 | Component 2 | Component 3 | Product Type | Ref. |

|---|

Imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide Derivatives

The fused heterocyclic system of imidazo[2,1-b]-1,3,4-thiadiazole is a prominent scaffold in medicinal chemistry. The synthesis of its 2-sulfonamide derivatives is of particular interest. The general and most feasible route to the imidazo[2,1-b]-1,3,4-thiadiazole core involves the reaction of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone. wikipedia.org

Specifically, for the synthesis of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-2-sulfonamide derivatives, a 5-sulfonamido-2-amino-1,3,4-thiadiazole is reacted with various α-haloketones. This condensation reaction typically takes place in a solvent such as refluxing ethanol, followed by neutralization to yield the final product. organic-chemistry.org This method allows for the introduction of a wide range of substituents at the 6-position of the imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole ring system, depending on the α-haloketone used. organic-chemistry.org

Table 3: Synthesis of Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-2-sulfonamide Derivatives

| Starting Material | Reagent | Product | Ref. |

|---|

Bis-sulfonamide and Tri-sulfonamide Analogues

The synthesis of 1,3,4-thiadiazole derivatives bearing multiple sulfonamide groups has been explored to create molecules with potentially enhanced biological activities. A series of chiral 1,3,4-thiadiazole-based bis-sulfonamides and a tri-sulfonamide analogue have been successfully synthesized. mdpi.com

The synthetic strategy begins with the reaction of chiral amino acids with sulfonyl chlorides. The resulting N-protected amino acids are then reacted with thiosemicarbazide in the presence of excess phosphorus oxychloride to construct the 2-amino-1,3,4-thiadiazole ring. This is followed by further sulfonylation to yield the final bis-sulfonamide and tri-sulfonamide products. mdpi.com

Table 4: Synthetic Scheme for Bis- and Tri-sulfonamide Analogues

| Step | Reactants | Reagent/Conditions | Intermediate/Product | Ref. |

|---|---|---|---|---|

| 1 | Chiral amino acids, Sulfonyl chlorides | - | N-protected amino acids | mdpi.com |

| 2 | N-protected amino acids, Thiosemicarbazide | Excess Phosphorous oxychloride | Chiral 2-amino-1,3,4-thiadiazole derivatives | mdpi.com |

Advanced Chemical Reactions and Reactivity Studies

The inherent chemical properties of the 1,3,4-thiadiazole ring system, particularly when functionalized with a sulfonamide group, allow for a range of advanced chemical transformations. These reactions are pivotal for the further diversification of this important class of compounds.

Nucleophilic Displacement Reactions

The carbon atoms of the 1,3,4-thiadiazole ring are electron-deficient, which makes them susceptible to nucleophilic attack. This reactivity is enhanced in halo-substituted thiadiazoles, which are highly activated towards displacement reactions with a variety of nucleophiles. nih.gov

Specifically, substituents at the 2-position of the 1,3,4-thiadiazole ring can be readily displaced by nucleophiles. For instance, a chloro group at this position can be substituted by nitrogen nucleophiles, such as morpholine, to afford the corresponding amino derivatives. This reaction is typically carried out in a high-boiling solvent like dimethylformamide (DMF) at reflux temperatures. nih.gov This reactivity provides a powerful tool for the late-stage functionalization of the thiadiazole scaffold.

Vilsmeier-Haak Reactions

The Vilsmeier-Haak reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. The imidazo[2,1-b]-1,3,4-thiadiazole ring system is sufficiently electron-rich to undergo this reaction. It has been reported that electrophilic substitution reactions on the imidazo[2,1-b]-1,3,4-thiadiazole nucleus preferentially occur at the 5-position. nih.govmdpi.com

The Vilsmeier-Haak reaction has been successfully applied to 6-aryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-2-sulfonamides. researchgate.net The reaction is carried out using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction results in the introduction of a formyl group at the 5-position of the imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole ring, yielding the corresponding 5-formyl derivative in good yield. nih.govresearchgate.net This aldehyde functionality can then serve as a handle for further chemical transformations.

Table 5: Vilsmeier-Haak Reaction on Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole Derivatives

| Substrate | Reagents | Position of Formylation | Product | Ref. |

|---|---|---|---|---|

| 6-Aryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-2-sulfonamides | DMF/POCl₃ | 5-position | 5-Formyl-6-aryl-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-2-sulfonamides | researchgate.net |

Thiocyanation Reactions

Thiocyanation is a chemical transformation that introduces a thiocyanate (–SCN) functional group into a molecule. In the context of this compound and its derivatives, thiocyanation reactions are pivotal for two primary purposes: the cyclization process to construct the thiadiazole ring itself and the functionalization of a pre-existing thiadiazole core to yield versatile intermediates for further synthetic elaboration.

Cyclization Reactions Involving Thiocyanate Reagents

A significant synthetic route to 1,3,4-thiadiazole derivatives, including those bearing a sulfonamide group, involves the use of thiocyanate salts as a key reagent in ring-forming reactions. This approach typically utilizes a precursor molecule containing a hydrazonoyl halide moiety, which reacts with a thiocyanate salt to yield the heterocyclic ring.

One prominent example is the synthesis of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline. nih.gov The process commences with the Japp–Klingemann reaction of 3-chloro-2,4-pentanedione with the diazonium chloride of sulfanilamide, which produces the intermediate 2-oxo-N-(4-sulfamoylphenyl)propanehydrazonoyl chloride. This intermediate undergoes a cyclization reaction when refluxed with an aqueous ethanolic solution of ammonium (B1175870) thiocyanate, affording the target thiadiazoline sulfonamide derivative. nih.gov

Table 1: Synthesis of a 1,3,4-Thiadiazoline Sulfonamide via Thiocyanate Cyclization

| Reactant | Reagent | Conditions | Product |

| 2-oxo-N-(4-sulfamoylphenyl)propanehydrazonoyl chloride | Ammonium thiocyanate (NH₄SCN) | Aqueous Ethanol, Reflux | 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline |

Another documented strategy involves the reaction of sulfonamide diazonium chlorides with phenacyl thiocyanate to construct the 1,3,4-thiadiazole ring system. researchgate.net This method further underscores the utility of thiocyanate-containing building blocks in the de novo synthesis of these heterocyclic scaffolds.

Direct Thiocyanation of Pre-formed Thiadiazole Rings

The introduction of a thiocyanate group onto an existing thiadiazole ring is a valuable method for creating advanced intermediates. This can be achieved through reactions targeting specific functional groups on the thiadiazole nucleus.

A common pathway for introducing a thiocyanate group onto an aromatic or heteroaromatic ring is the Sandmeyer-type reaction, which begins with a primary amino group. For derivatives of this compound that also contain an amino group (e.g., at the C5 position), this reaction is highly applicable. The synthesis involves the diazotization of the amino group using a source of nitrous acid (typically sodium nitrite (B80452) in a strong acid) at low temperatures (0–5 °C) to form a diazonium salt intermediate. uobaghdad.edu.iqchemmethod.com Subsequent treatment of this unstable intermediate with a thiocyanate salt, such as potassium thiocyanate, often in the presence of a copper(I) catalyst, yields the 5-thiocyanato-1,3,4-thiadiazole derivative.

While the direct thiocyanation of 5-amino-1,3,4-thiadiazole-2-sulfonamide itself is a logical extension, studies have confirmed the successful diazotization of related compounds like 2-amino-5-thiol-1,3,4-thiadiazole to form the reactive diazonium salt, which was then used to prepare various azo compounds. uobaghdad.edu.iqchemmethod.com This provides strong evidence for the viability of the key diazotization step required for thiocyanation.

Table 2: Proposed Sandmeyer-type Thiocyanation of an Amino-Thiadiazole Sulfonamide

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | 2-Sulfonamido-1,3,4-thiadiazole-5-diazonium chloride | Potassium Thiocyanate (KSCN), Cu(I) catalyst | 5-Thiocyanato-1,3,4-thiadiazole-2-sulfonamide |

Furthermore, thiocyanation has been successfully applied to fused heterocyclic systems containing the 1,3,4-thiadiazole core. For instance, 5-thiocyanato derivatives of imidazo[2,1-b]-1,3,4-thiadiazole have been synthesized, demonstrating that direct thiocyanation is a feasible transformation for these complex scaffolds. jocpr.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of 1,3,4-thiadiazole-2-sulfonamide derivatives. Each technique offers a unique perspective on the compound's atomic and electronic framework.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring its vibrational transitions. In derivatives of this compound, these techniques confirm the presence of key structural motifs. For instance, the IR spectrum of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline shows distinct bands at 3352, 3289, and 3277 cm⁻¹ corresponding to N-H stretching vibrations. nih.gov The presence of a carbonyl group (C=O) and the sulfonamide group (SO₂NH₂) are indicated by strong absorption bands at 1692 cm⁻¹ and in the 1330-1298 cm⁻¹ range, respectively. nih.gov

In related 1,3,4-thiadiazole (B1197879) structures, N-H absorption bands are typically observed in the range of 3244 to 3265 cm⁻¹. nih.gov The characteristic C=N stretching vibration is also a key diagnostic peak. researchgate.net Furthermore, metal complexation with the thiadiazole ligand can be monitored by the appearance of new bands corresponding to metal-nitrogen and metal-oxygen stretching vibrations, typically found in the 583–597 cm⁻¹ and 476-482 cm⁻¹ regions, respectively. researchgate.net

A study on 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) recorded both infrared and Raman spectra in the 4000–50 cm⁻¹ range, allowing for a comprehensive assignment of the observed bands to specific molecular vibration modes. researchgate.net This detailed vibrational analysis is often supported by quantum chemistry calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the normal modes of vibration. researchgate.net

Interactive Table: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3244 - 3352 | nih.govnih.gov |

| C=O | Stretching | ~1692 | nih.gov |

| C=N | Stretching | ~1645 | nih.gov |

| SO₂NH₂ | Asymmetric/Symmetric Stretching | 1298 - 1330 | nih.gov |

| Metal-Nitrogen | Stretching | 583 - 597 | researchgate.net |

| Metal-Oxygen | Stretching | 476 - 482 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectra of 1,3,4-thiadiazole derivatives, the protons attached to nitrogen atoms, such as those in amine (NH₂) and amide (NH) groups, typically appear as deshielded signals. For example, in a derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide, the two protons of the primary amine (NH₂) resonate as a singlet at δ 8.06 ppm, while the two protons of the sulfonamide (SO₂NH₂) appear as a singlet at δ 7.81 ppm. nih.gov In more complex structures, aromatic protons are generally found in the range of δ 7.23 to 8.27 ppm. dergipark.org.tr

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the 1,3,4-thiadiazole ring are particularly characteristic. For 5-amino-1,3,4-thiadiazole-2-sulfonamide, the C2 and C5 carbons of the thiadiazole ring appear at δ 172.13 and δ 158.34 ppm, respectively. nih.gov In other substituted thiadiazoles, these carbons can be observed at approximately 164–166 ppm and 178–181 ppm. mdpi.com The chemical shifts are influenced by the nature of the substituents attached to the ring. dergipark.org.tr

Interactive Table: Representative NMR Data for this compound and Derivatives (in DMSO-d₆)

| Compound/Fragment | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Reference |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | ¹H (SO₂NH₂) | 7.81 | s | nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | ¹H (NH₂) | 8.06 | s | nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | ¹³C (Thiadiazole C2) | 172.13 | - | nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | ¹³C (Thiadiazole C5) | 158.34 | - | nih.gov |

| Substituted Thiadiazole | ¹H (Aromatic) | 7.23 - 8.27 | m | dergipark.org.tr |

| Substituted Thiadiazole | ¹³C (Thiadiazole C2) | 164 - 169 | - | dergipark.org.trmdpi.com |

| Substituted Thiadiazole | ¹³C (Thiadiazole C5) | 159 - 181 | - | dergipark.org.trmdpi.com |

s = singlet, m = multiplet

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov

In the mass spectrum of a derivative, 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline, the molecular ion peak (M⁺) was observed at an m/z of 298, which corresponds to its molecular formula C₁₀H₁₀N₄O₃S₂. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. A common fragmentation pathway for 1,2,3-thiadiazoles involves the elimination of a nitrogen molecule (N₂) from the molecular ion. rsc.org Electrospray ionization (ESI) is a soft ionization technique often used for these types of compounds, and it can be applied in both positive and negative ion modes to study their structure and potential rearrangements in the gas phase. nih.gov

X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of 1,3,4-thiadiazole have successfully employed this technique to confirm their molecular structures. For example, the crystal structure of a related N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine was determined to be orthorhombic with space group Pca2(1). researchgate.net Such studies are crucial for understanding the intermolecular forces, like hydrogen bonding, that dictate the crystal packing. researchgate.net The molecular geometry obtained from X-ray diffraction for 5-amino-1,3,4-thiadiazole-2-sulfonamide has been shown to agree well with structures optimized by DFT calculations. researchgate.net

Characterization of Metal Complexes and Coordination Compounds

The this compound scaffold can act as a ligand, coordinating with various metal ions to form complexes. The characterization of these coordination compounds involves a suite of analytical techniques.

Spectroscopic methods are again vital. IR spectroscopy can confirm coordination by showing shifts in the vibrational frequencies of the sulfonamide and thiadiazole groups, and by the appearance of new bands for metal-ligand bonds. researchgate.net For instance, coordination compounds of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with 1,3,4-thiadiazole-2,5-disulfonamide have been synthesized and characterized using IR and UV spectroscopy, as well as conductimetry and thermogravimetry. nih.govnih.gov In complexes of 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, it was concluded that the ligand acts as a bidentate, coordinating through a sulfonamide oxygen and a thiadiazole nitrogen atom. researchgate.net NMR spectroscopy and X-ray diffraction are also used to determine the geometry and coordination mode of these metal complexes. nih.gov

Computational Chemistry and Theoretical Studies of 1,3,4 Thiadiazole 2 Sulfonamide

Quantum Mechanical Calculations for Molecular Geometry Optimization

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For 1,3,4-thiadiazole (B1197879) derivatives, methods like B3LYP with basis sets such as 6-31G** are commonly used to optimize the molecular geometry. researchgate.net These calculations have confirmed that the 1,3,4-thiadiazole ring is essentially planar. researchgate.net

In studies of related sulfonamides, the exocyclic C-S bond distances are calculated to be around 1.77-1.78 Å. researchgate.net The optimization process also helps in understanding the conformation of substituent groups. For instance, in a derivative of 1,3,4-thiadiazole-2-sulfonamide, the benzenesulfonamide (B165840) moiety's energetically favored conformation was determined. nih.gov Similarly, for derivatives with different substituents, the most stable conformers are identified through these computational methods. researchgate.net

Vibrational Spectra Prediction and Analysis

Theoretical calculations are crucial for predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. By calculating the wavenumbers corresponding to the normal modes of vibration, researchers can assign the bands observed in experimental spectra. researchgate.netresearchgate.net For 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), DFT calculations have been used to obtain the vibrational spectra, which show good agreement with experimental data. researchgate.net

These analyses help in identifying characteristic vibrational modes. For example, in sulfonamide derivatives, the SO2 wagging mode is observed around 532-552 cm⁻¹, and the SO2 rocking vibration is found near 416 cm⁻¹. researchgate.net In a related compound, the IR spectrum showed characteristic bands for N-H stretching, a carbonyl group (C=O), and the sulfonamide group (SO2NH2). nih.gov This predictive capability is vital for confirming the structure of newly synthesized compounds. nih.govchemmethod.comchemmethod.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net The MEP map uses a color-coded scale to represent different potential values, with red indicating regions of high electron density (nucleophilic) and blue representing areas of low electron density (electrophilic). sci-hub.se

For 1,3,4-thiadiazole derivatives, MEP analysis can reveal how substituents influence the electrostatic potential on the sulfur atom, changing it from positive to negative or making it more positive. semanticscholar.org This modulation of the electrostatic potential is key to understanding and designing noncovalent interactions like halogen and chalcogen bonds. semanticscholar.org The insights from MEP maps are valuable for predicting how a molecule will interact with other molecules, which is fundamental in drug design and materials science. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It investigates charge delocalization and the stability arising from hyperconjugative interactions. researchgate.netsci-hub.se NBO analysis can elucidate intramolecular charge transfer interactions, such as n–σ, n–π, and π–π*, which can be correlated with the biological activity of the molecule. sapub.org

In studies of 1,3,4-thiadiazole derivatives, NBO analysis has been used to understand the electronic transitions, which are often attributed to π→π* transitions. researchgate.net This analysis can also shed light on the nature of intermolecular interactions, such as hydrogen bonds, which are crucial for the stability of the crystal structure. researchgate.net The information from NBO analysis is vital for understanding the electronic factors that govern molecular stability and reactivity. researchgate.netsci-hub.se

In Silico Prediction of Reactivity Descriptors

Computational methods allow for the prediction of various reactivity descriptors that provide quantitative measures of a molecule's chemical behavior. These descriptors are derived from the electronic structure of the molecule and are used to predict its reactivity.

HOMO-LUMO Energy Gap Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule. nih.govnih.gov A smaller energy gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchcommons.org

For 1,3,4-thiadiazole derivatives, the HOMO-LUMO gap is analyzed to predict their biological activities. nih.gov The distribution of electron density in the HOMO and LUMO can indicate regions of the molecule involved in electron donation and acceptance, respectively. nih.govsapub.org For instance, in some derivatives, the HOMO is located on the thiadiazole ring and an amino group, while the LUMO is on a phenyl ring and a nitro group, suggesting an intramolecular charge transfer upon excitation. sapub.org The HOMO-LUMO gap can be influenced by substituents; electronegative groups like Cl and NO2 have been shown to reduce the energy gap in certain 1,3,4-thiadiazole compounds. dergipark.org.tr

Table 1: Calculated Reactivity Descriptors for 1,3,4-Thiadiazole Derivatives (Note: The values presented here are illustrative and depend on the specific derivative and computational method used.)

| Descriptor | Symbol | Typical Calculated Values | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -7 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3 to 5 eV | Chemical reactivity and stability nih.gov |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Potential | μ | -(I + A) / 2 | Escaping tendency of electrons |

| Electrophilicity Index | ω | μ² / 2η | Propensity to accept electrons |

This table is interactive. You can sort the data by clicking on the column headers.

Conformational Analysis and Isomerism (e.g., E/Z Configuration)

Computational chemistry is extensively used to study the different spatial arrangements (conformations) of a molecule and to determine the relative stability of various isomers. researchgate.net For molecules containing double bonds, such as C=N, the E/Z isomerism is a key aspect to investigate.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the binding modes of this compound derivatives and identifying key interactions that contribute to their biological activity.

Research has shown that derivatives of 1,3,4-thiadiazole can bind to various enzymatic targets. For instance, saccharide-modified thiadiazole sulfonamides have been docked into the active sites of human carbonic anhydrase (hCA) isoforms II, IX, and XII. mdpi.com The sulfonamide group typically coordinates with the catalytic zinc ion in the enzyme's active site, while other parts of the molecule form hydrogen bonds and van der Waals interactions with surrounding amino acid residues, anchoring the inhibitor. mdpi.com

Similarly, docking studies of other derivatives have revealed interactions with different targets. A study on 1,3,4-thiadiazole derivatives linked to sulfa drugs identified stable complexes with dihydropteroate (B1496061) synthase from Staphylococcus aureus and Escherichia coli, highlighting key hydrogen bonding and hydrophobic interactions. tandfonline.com In another investigation, a 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative was docked into the active site of dihydrofolate reductase (DHFR), with the results supporting the observed biological activity. dovepress.com The thione group in some 1,3,4-thiadiazole-2-thione derivatives has also been shown to act as a zinc-binding moiety in the active site of carbonic anhydrase II. nih.gov

The binding affinity is often quantified by a docking score, which estimates the binding energy of the ligand-target complex. For example, a 1,3,4-thiadiazole derivative designed as an inhibitor for ADP-sugar pyrophosphatase (NUDT5) showed a docking score of -8.9 kcal/mol and formed four hydrogen bonds with the target protein. uowasit.edu.iq These simulations provide a structural basis for the observed inhibitory activity and guide the synthesis of more potent and selective inhibitors.

Table 1: Summary of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives

| Derivative Class | Protein Target | Key Findings | Software/Method | Reference |

|---|---|---|---|---|

| Saccharide-modified thiadiazole sulfonamides | Carbonic Anhydrases (CA II, IX, XII) | Sulfonamide group coordinates with Zn2+ ion. Interactions with key amino acid residues in the active site. | Not Specified | mdpi.com |

| 1,3,4-Thiadiazole tethered sulfa-azo derivatives | Dihydropteroate synthase (S. aureus, E. coli) | Formation of stable complexes through hydrogen bonding and hydrophobic interactions. | Not Specified | tandfonline.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) | Binding energy supported the observed biological activity. Total binding energy reported as -1.6 E (Kcal/mol). | MOE 2014.09 | dovepress.com |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | Docking score of -8.9 kcal/mol. Formed four hydrogen bonds. | Not Specified | uowasit.edu.iq |

| 1,3,4-Thiadiazole-2-thione derivatives | Carbonic Anhydrase II (CA II) | Thione group acts as a zinc-binding moiety, showing similar orientation to sulfonamide inhibitors. | Not Specified | nih.gov |

| 1,3,4-Thiadiazole himachalene hybrids | Mushroom tyrosinase | Active inhibitors were well accumulated in the enzyme's active site. | Not Specified | nih.gov |

Molecular Dynamics Simulations for Complex Stability and Interactions

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of ligand-target complexes. These simulations complement molecular docking by assessing the stability of the predicted binding poses and characterizing the interactions in a more dynamic environment that mimics physiological conditions.

For this compound derivatives, MD simulations have been used to validate the stability of their complexes with target proteins. mdpi.com By simulating the complex for nanoseconds, researchers can monitor key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues. researchgate.net A stable RMSD value for the ligand throughout the simulation indicates that it remains firmly bound in the active site.

MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, and identify new interactions that may not be apparent from static docking poses. For example, simulations of 1,3,4-thiadiazole himachalene hybrids bound to their target confirmed the stability of the intercalative binding predicted by docking studies. nih.gov The analysis of the trajectory from an MD simulation provides a deeper understanding of the conformational changes and energetic properties of the complex, which is crucial for affinity and selectivity. researchgate.net Parameters like the radius of gyration can also be analyzed to understand the compactness of the complex over the simulation time. researchgate.net

Table 2: Application of Molecular Dynamics in the Study of 1,3,4-Thiadiazole Complexes

| Derivative/System | Purpose of Simulation | Key Parameters Analyzed | General Findings | Reference |

|---|---|---|---|---|

| Saccharide-modified thiadiazole sulfonamides | To validate the stability of the ligand-protein complex. | Not Specified | Confirmed the stability of the docked complexes. | mdpi.com |

| 1,3,4-Thiadiazole himachalene hybrids | To affirm the binding mode. | Not Specified | Affirmed the intercalative binding of the compound in the active site. | nih.gov |

| Thiadiazolylbenzenesulfonamide hybrids | To assess complex stability. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration | Provides insights into the stability and compactness of the ligand-receptor complex over time. | researchgate.net |

| 5-AMT (a 1,3,4-thiadiazole derivative) | To correlate protection properties with quantum chemical parameters. | Not Specified | Computational studies helped to understand the adsorption mechanism. | researchgate.net |

Pharmacological and Biological Activity Profiles of 1,3,4 Thiadiazole 2 Sulfonamide and Its Derivatives

Enzyme Inhibition Studies

The 1,3,4-thiadiazole-2-sulfonamide scaffold is a cornerstone in the development of various enzyme inhibitors, demonstrating significant activity against several key physiological and pathological targets. This section details the inhibitory profiles of these compounds, focusing on carbonic anhydrases and acetylcholinesterase.

Carbonic Anhydrase (CA) Inhibition

Derivatives of this compound are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for numerous physiological processes. The primary sulfonamide group (—SO₂NH₂) is a key pharmacophore that anchors these inhibitors to the zinc ion within the enzyme's active site.

The inhibitory activity of this compound derivatives has been extensively studied against a panel of human (h) CA isoforms. These isoforms have different physiological roles, and selective inhibition is a key goal in drug design. For instance, hCA II is a widespread, physiologically dominant isoform, while hCA IX and XII are tumor-associated and considered important anticancer targets. nih.gov

Research has shown that this class of compounds exhibits a wide range of inhibition constants (Kᵢ) and selectivity profiles. Generally, they are potent inhibitors of the rapid cytosolic isoform hCA II, with Kᵢ values often in the low nanomolar range. acs.org The slow cytosolic isoform hCA I is typically inhibited to a lesser extent. acs.orgebi.ac.uk Significant inhibitory activity is also frequently observed against the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govacs.org

For example, a series of benzenesulfonamides incorporating a 1,3,4-thiadiazole (B1197879) ring demonstrated potent, low nanomolar inhibition against hCA II (Kᵢs of 0.56–17.1 nM) and significant inhibition of hCA IX (Kᵢs of 4.5–47.0 nM) and hCA XII (Kᵢs of 0.85–376 nM). acs.org In another study, a derivative containing an acridine (B1665455) moiety, compound 7e , showed highly potent activity against hCA II with a Kᵢ of 7.9 nM. ebi.ac.uk The parent compound, acetazolamide (B1664987) (5-acetylamino-1,3,4-thiadiazole-2-sulfonamide), is a clinically used CA inhibitor and serves as a common reference in these studies. acs.orgnih.gov

The following interactive table summarizes the inhibition data (Kᵢ in nM) for selected this compound derivatives against various human carbonic anhydrase isoforms.

The primary mechanism of CA inhibition by this compound and its derivatives involves the direct binding of the sulfonamide moiety to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.gov The sulfonamide group (SO₂NH₂) binds to the Zn²⁺ ion in its deprotonated, anionic form (SO₂NH⁻), acting as a fourth ligand in a tetrahedral coordination geometry. nih.govacs.org This coordination bond is the most critical interaction for potent inhibition.

Beyond the essential zinc binding, the inhibitor's affinity and selectivity are modulated by a network of other non-covalent interactions:

Hydrogen Bonding: The sulfonamide group also acts as a hydrogen bond donor and acceptor. The nitrogen atom forms a hydrogen bond with the hydroxyl group of a key threonine residue (Thr199 in hCA II), while one of the sulfonyl oxygens accepts a hydrogen bond from the backbone amide of the same residue. This network helps to properly orient the inhibitor within the active site. nih.gov

Hydrophobic Interactions: The "tail" portion of the inhibitor, which extends from the 1,3,4-thiadiazole ring, engages in van der Waals and hydrophobic interactions with various amino acid residues lining the active site cavity. nih.gov These interactions can significantly enhance binding affinity and are crucial for achieving isoform selectivity, as the residues in this region vary among the different CAs. nih.govacs.org

Molecular docking and X-ray crystallography studies have confirmed these binding modes, showing how the inhibitor occupies the active site and displaces the zinc-bound water molecule, which is essential for the enzyme's catalytic cycle. nih.govacs.org

The "tail approach" is a prominent rational design strategy used to develop isoform-selective CA inhibitors based on the sulfonamide scaffold. nih.gov This strategy focuses on modifying the part of the molecule that is not directly involved in zinc binding—the "tail"—to exploit the differences in the amino acid composition of the active site entrances among the various CA isoforms.

The core concept is to attach different chemical moieties to the 1,3,4-thiadiazole ring (or a related scaffold) that can form specific favorable interactions, such as hydrogen bonds or hydrophobic contacts, with residues in the middle and outer regions of the active site. nih.gov By tailoring the size, shape, and chemical properties of this tail, it is possible to enhance binding to a target isoform (e.g., tumor-associated hCA IX or XII) while reducing affinity for off-target isoforms (e.g., cytosolic hCA I and II). nih.gov

For instance, researchers have connected benzenesulfonamide (B165840), the zinc-binding group, to various urea (B33335) moieties using the 1,3,4-thiadiazole ring as a linker. nih.gov In this series, a derivative with a naphthalene (B1677914) tail (SUT16 ) was identified as a highly selective inhibitor of the cancer-related hCA IX and XII isoforms over the off-target hCA I and II. Computational analysis revealed that increased hydrophobic contacts and additional hydrogen bonds in the tail region were responsible for this enhanced selectivity. nih.gov

The carbonic anhydrase from the malaria parasite, Plasmodium falciparum (pfCA), belongs to the η-class of CAs and is considered a potential target for novel antimalarial drugs. nih.govebi.ac.uk Inhibition studies have demonstrated that various sulfonamides can effectively inhibit pfCA.

While research specifically on this compound derivatives against pfCA is emerging, studies on related sulfonamides have shown promising results. For example, ethoxzolamide (B1671626) and the clinically used drug acetazolamide were found to be potent inhibitors of pfCA, with inhibition constants (Kᵢ) of 131 nM and 153 nM, respectively. ebi.ac.uk A benzenesulfonamide derivative was also identified as an effective in vitro pfCA inhibitor with a Kᵢ of 0.18 µM. nih.gov These findings indicate that the sulfonamide scaffold is a valid starting point for designing inhibitors against this parasitic enzyme. The development of pfCA-selective inhibitors could offer a new therapeutic strategy for malaria by disrupting the parasite's essential metabolic processes, such as pyrimidine (B1678525) biosynthesis. nih.gov

Acetylcholinesterase (AChE) Inhibition

In addition to their well-established role as CA inhibitors, certain derivatives of the 1,3,4-thiadiazole scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.

A series of novel 1,3,4-thiadiazole derivatives were designed and synthesized, showing promising in vitro inhibition of AChE, with some analogues reaching nanomolar potency. The inhibitory activity of these compounds was generally stronger against AChE than against the related enzyme, butyrylcholinesterase (BuChE).

Kinetic studies revealed that the mechanism of AChE inhibition can vary depending on the specific derivative. One of the most active compounds, with an IC₅₀ value of 0.09 µM, was found to be a non-competitive inhibitor. Another derivative exhibited a mixed-type inhibition pattern. Molecular docking simulations suggest that these compounds bind primarily within the catalytic active site of AChE.

The following interactive table presents the AChE inhibitory activity (IC₅₀ in µM) for representative 1,3,4-thiadiazole derivatives.

DNA Gyrase, DNA Topoisomerase IV, and Dihydrofolate Reductase Inhibition

DNA Gyrase and DNA Topoisomerase IV Inhibition:

Certain thiourea (B124793) derivatives incorporating the 1,3,4-thiadiazole moiety have demonstrated potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. mdpi.com A notable example is a compound that exhibited excellent inhibitory activity against Escherichia coli DNA gyrase B, comparable to the standard drug novobiocin, with IC50 values of 0.33 ± 1.25 µM and 0.28 ± 1.45 µM, respectively. mdpi.com This same compound also showed moderate inhibitory potency against E. coli Topoisomerase IV. mdpi.com The ability of these derivatives to target both enzymes suggests their potential as dual inhibitors, a desirable characteristic in combating bacterial resistance. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition:

The 1,3,4-thiadiazole nucleus is a key feature in some inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. mdpi.comnih.gov By blocking DHFR, these compounds disrupt cellular proliferation, making them effective antimicrobial and anticancer agents. nih.gov For instance, certain sulfaguanidine (B1682504) hybrids containing a 1,3,4-thiadiazole ring have been designed as dual inhibitors of DNA gyrase and DHFR. jst.go.jp Additionally, novel thiazole (B1198619) and jst.go.jpscispace.comrsc.orgthiadiazole derivatives incorporating a sulfonamide group have been synthesized and evaluated for their DHFR inhibition potency. researchgate.net The development of these compounds highlights the strategic use of the 1,3,4-thiadiazole scaffold in creating targeted enzyme inhibitors. mdpi.comresearchgate.net

Human Mitotic Kinesin Eg5 Inhibition

Derivatives of 1,3,4-thiadiazoline have been identified as a new class of inhibitors for human mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.gov Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. nih.govnih.gov Structure-activity relationship studies have revealed that modifications to the 1,3,4-thiadiazoline ring can significantly enhance inhibitory activity. Specifically, the introduction of a sulfonylamino group at the 5-position and a bulky acyl group at the 2- and 4-positions led to a marked increase in both mitotic phase accumulation and Eg5 inhibitory activity. nih.gov This optimization resulted in optically active compounds with increased antitumor activity in preclinical models. nih.gov

Antimicrobial Activities

The this compound scaffold and its derivatives are recognized for their broad-spectrum antimicrobial properties, which have been extensively studied against a variety of pathogenic microorganisms. ijpcbs.comnih.govnih.gov

Antibacterial Spectrum and Efficacy

Derivatives of 1,3,4-thiadiazole have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. jst.go.jprsc.orgijpcbs.com The nature of the substituent on the thiadiazole ring plays a crucial role in determining the antibacterial potency. nih.gov

For example, a series of N, N-disubstituted piperazine (B1678402) derivatives containing a 1,3,4-thiadiazole ring showed potent inhibition of various bacterial strains. mdpi.com Similarly, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have displayed good antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae (Gram-negative). nih.gov Some derivatives have also shown inhibitory effects on Staphylococcus hominis and Staphylococcus epidermidis. rsc.org

The synergistic effect of combining the 1,3,4-thiadiazole moiety with other active pharmacophores, such as Schiff bases, has been shown to enhance antibacterial activity. ijpcbs.com

| Bacterial Strain | Type | Activity of 1,3,4-Thiadiazole Derivatives |

| Staphylococcus aureus | Gram-positive | Good to Excellent ijpcbs.comnih.govnih.gov |

| Bacillus subtilis | Gram-positive | Good to Excellent mdpi.comijpcbs.comnih.gov |

| Streptococcus pneumoniae | Gram-positive | Good nih.gov |

| Listeria monocytogenes | Gram-positive | Variable rsc.org |

| Escherichia coli | Gram-negative | Good to Excellent mdpi.comijpcbs.comnih.gov |

| Pseudomonas aeruginosa | Gram-negative | Variable to Good mdpi.comijpcbs.comnih.gov |

| Klebsiella pneumoniae | Gram-negative | Good rsc.orgnih.gov |

| Salmonella kentucky | Gram-negative | Variable rsc.org |

| Shigella flexneri | Gram-negative | Active kayseri.edu.tr |

Antifungal Spectrum and Efficacy

The antifungal activity of 1,3,4-thiadiazole derivatives is a well-documented and significant area of research. jst.go.jpscispace.comnih.gov These compounds have shown efficacy against a broad spectrum of pathogenic fungi, including various Candida species and molds. nih.govnih.govproquest.com

The mechanism of antifungal action for some derivatives involves the disruption of cell wall biogenesis, leading to morphological abnormalities and cell lysis. proquest.com Other derivatives are thought to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting the 14-α-sterol demethylase enzyme. nih.gov

For instance, a derivative identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) proved to be a potent antifungal agent against different Candida species, including azole-resistant strains, with minimum inhibitory concentration (MIC) values ranging from 8 to 96 µg/ml. proquest.com Another study highlighted a compound with a 2,4-dichlorophenyl group as the most active against C. albicans, with a MIC of 5 µg/mL. nih.gov

Antiviral Activity

The 1,3,4-thiadiazole scaffold is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its antiviral properties. nih.govnih.gov Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been a particular focus of antiviral research.

Studies have shown that certain 1,3,4-thiadiazole derivatives exhibit moderate to good activity against various viruses, including Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). nih.govmdpi.com For example, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives showed excellent protective activity against TMV in tobacco plants. mdpi.com

In the context of HIV, the electronic properties of substituents on the thiadiazole ring have been found to influence antiviral potency. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on an N-phenyl ring enhanced anti-HIV-1 activity. nih.gov Furthermore, a significant number of 2-amino-1,3,4-thiadiazole derivatives have been synthesized and tested for their ability to inhibit human cytomegalovirus (HCMV) polymerase, with some compounds showing high levels of inhibition. nih.gov

Antituberculosis Activity

Several classes of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. colab.wscbijournal.comnih.gov These compounds have shown promise as potential leads for the development of new antituberculosis agents. cbijournal.com

In one study, a series of 2,5-disubstituted-1,3,4-thiadiazoles were screened, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrating the highest inhibitory activity against M. tuberculosis H37Rv. colab.wsnih.gov Other research has identified 2-amino-5-R-1,3,4-thiadiazole derivatives with significant inhibitory activity, with one derivative showing 69% inhibition at a concentration of 6.25 μg/mL. cbijournal.com

Furthermore, some derivatives have displayed significant inhibition against multidrug-resistant tuberculosis (MDR-TB) strains, highlighting their potential to address the challenge of drug-resistant TB. mdpi.com For example, a benzoxazole (B165842) derivative of 1,3,4-thiadiazole exhibited up to 95% inhibitory activity. cbijournal.com

Antileishmanial Activity

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential as agents against Leishmaniasis, a disease caused by Leishmania parasites. mui.ac.ir Research has shown that these compounds are active against both the promastigote and amastigote forms of the parasite. mui.ac.ir

One study synthesized a series of 2-substituted-thio-1,3,4-thiadiazoles and evaluated their in vitro activity against Leishmania major. mui.ac.ir The findings revealed that all synthesized compounds exhibited good antileishmanial activity, particularly after 48 and 72 hours of incubation. mui.ac.ir The potency of these derivatives is influenced by the substituent at the C-2 position of the thiadiazole ring. mui.ac.ir For instance, substitutions with a linear group at this position were found to increase the in vitro activity against promastigotes. mui.ac.ir Conversely, bulky cyclic groups appeared to cause steric hindrance, leading to lower activity. mui.ac.ir The presence of a bulky substitution at the 5-position was also found to improve antileishmanial activity. mui.ac.ir

Another line of research focused on 5-nitroheteroaryl-1,3,4-thiadiazole derivatives, which showed promising antileishmanial activity with low toxicity compared to the reference drug, amphotericin B. nih.gov The mechanism for this activity is thought to involve the permeation of the cell plasma membrane, leading to damage of intracellular nucleic acids and proteins. nih.gov Molecular modeling studies suggest that these compounds may also act by inhibiting DNA topoisomerase I, a key enzyme for the parasite. nih.gov

**Table 1: Antileishmanial Activity of 1,3,4-Thiadiazole Derivatives against *L. major***

| Compound | Target Form | Incubation Time | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound II* | Promastigote | 24h | 44.4 | mui.ac.ir |

| Compound II* | Amastigote | 24h | 64.7 | mui.ac.ir |

| Compound (7)** | Promastigote | - | 0.495 | nih.gov |

| Amphotericin B | Promastigote | - | 0.381 | nih.gov |

*Compound II: A 2-substituted-thio-1,3,4-thiadiazole derivative with a bulky substitution at the 5-position. mui.ac.ir **Compound (7): A 1,3,4-thiadiazole analog. nih.gov

Antimalarial Activity

The 1,3,4-thiadiazole scaffold has also been identified as a promising framework for the development of new antimalarial drugs. nih.gov This is particularly relevant due to the emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Research has targeted the parasite-specific enzyme, Plasmodium falciparum carbonic anhydrase (pfCA), which is crucial for the parasite's biosynthetic pathways. nih.gov A study investigating a library of sulfonamide compounds reported that this compound derivatives showed excellent inhibitory activity against this enzyme. nih.gov The inhibition constants (Kᵢ) for these compounds were in the micromolar range, indicating potent inhibition. The variation in inhibitory activity was dependent on the different substitutions on the thiadiazole ring. nih.gov

Additionally, other research has focused on synthesizing novel 1,3,4-thiadiazole derivatives that incorporate imidazo[1,2-b]pyridazine (B131497) and thiazolidinone moieties. thesciencein.org Certain compounds from this series exhibited good antimalarial activity against Plasmodium falciparum strains. thesciencein.org

Table 2: Inhibitory Activity of this compound Derivatives against pfCA

| Compound Type | Inhibition Constant (Kᵢ) Range (µM) | Source |

|---|---|---|

| 1,3,4-Thiadiazole- and 1,3,4-Thiadiazoline-2-sulfonamides | 0.192–6.867 | nih.gov |

Anticancer and Antiproliferative Activities

Derivatives of 1,3,4-thiadiazole are recognized for their significant anticancer properties, which stem from their ability to interfere with DNA replication and other critical cellular processes. nih.govnih.gov

Cell Cycle Modulation and Apoptosis Induction

A key mechanism behind the anticancer effect of 1,3,4-thiadiazole derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

Several studies have demonstrated that these compounds can trigger apoptosis through various pathways. Research on new 1,3,4-thiadiazole derivatives showed they induce apoptosis inside breast and lung carcinoma cells, leading to increased DNA fragmentation. nih.govmdpi.com In silico studies suggest that the mechanism may involve the activation of Caspase 3, Caspase 8, and BAX proteins. nih.gov Another study found that certain 1,3,4-thiadiazole derivatives with a trifluoromethyl substituent induced apoptosis in breast cancer (MCF-7) cells by activating caspases 3, 8, and 9. mdpi.com

In addition to inducing apoptosis, these compounds can arrest the cell cycle at different phases, thereby halting cancer cell proliferation. One derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to cause cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This was associated with an inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and enhanced expression of the cell cycle inhibitor p27/Kip1. nih.gov Other derivatives have been shown to induce an accumulation of cells in the G2/M phase, disrupting the microtubule network and inhibiting tubulin assembly, which ultimately leads to apoptosis. mdpi.com

Selective Action Against Cancer Cell Lines

An important aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Several 1,3,4-thiadiazole derivatives have shown such selective cytotoxicity.

In one study, newly synthesized 2,5-disubstituted 1,3,4-thiadiazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal fibroblast cell line. nih.gov The results indicated that the compounds exerted a stronger anti-proliferative effect on the cancer cells compared to the normal cells. nih.gov For example, the most potent compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, displayed IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively, while showing weaker activity against normal fibroblasts. nih.gov

Another series of 1,3,4-thiadiazole derivatives demonstrated remarkable activity against breast (MCF-7) and lung (A-549) carcinoma cells while having safe effects on normal cells. nih.gov Similarly, research on imidazothiadiazole derivatives found that while some compounds were cytotoxic to both cancer and normal cells, others showed better selectivity. mdpi.com For instance, one derivative was highly effective against CEM, HeLa, and L1210 cancer cell lines but showed significantly lower cytotoxicity towards normal Hs27 cells. mdpi.com This selectivity is a crucial feature for developing compounds with a favorable therapeutic index.

Table 3: Selective Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line (Cancer Type) | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | IC₅₀: 49.6 µM | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | IC₅₀: 53.4 µM | nih.gov |

| Bis-sulfonamide (1) | HCT116 (Colon) | GI₅₀: 3.29 µg/mL | nih.gov |

| Bis-sulfonamide (1) | H460 (Lung) | GI₅₀: 10 µg/mL | nih.gov |

| Imidazothiadiazole 43c | CEM, HeLa, L1210 (Various) | IC₅₀: 1.65-4.73 µM | mdpi.com |

| Imidazothiadiazole 43c | Hs27 (Normal Fibroblast) | IC₅₀: 31.45 µM | mdpi.com |

| Compound 2g* | LoVo (Colon) | IC₅₀: 2.44 µM | mdpi.com |

| Compound 2g* | MCF-7 (Breast) | IC₅₀: 23.29 µM | mdpi.com |

*Compound 2g: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine. mdpi.com

Central Nervous System (CNS) Activities

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a key structural feature in several compounds exhibiting potent anticonvulsant activity. nih.govfrontiersin.org Marketed drugs like acetazolamide and butazolamide (B91272) contain this scaffold. nih.govfrontiersin.org Research has focused on synthesizing various derivatives to enhance efficacy and reduce neurotoxicity. nih.govfrontiersin.org

The primary mechanism of action for the anticonvulsant effects of 1,3,4-thiadiazole derivatives is believed to be the enhancement of GABAergic transmission. nih.govfrontiersin.org By interacting with GABA-A receptors, these compounds facilitate the influx of chloride ions, which hyperpolarizes neurons and prevents the abnormal electrical impulses that trigger seizures. nih.govfrontiersin.org Some derivatives may also act through voltage-gated ion channels. frontiersin.org

Structure-activity relationship (SAR) studies have identified key features for anticonvulsant activity, including an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain. nih.govfrontiersin.org Compounds with electron-withdrawing groups have also shown good potency. nih.govfrontiersin.org The lipophilicity of the molecule is another critical factor, with more lipophilic compounds often showing better antiepileptic activity. nih.govfrontiersin.org

Derivatives have been tested in various in vivo animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent different types of seizures. nih.govfrontiersin.orgmdpi.com

Table 4: Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Activity/Protection | Source |

|---|---|---|---|

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 66.67% protection at 100 mg/kg | frontiersin.org |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | PTZ | 80% protection at 100 mg/kg | frontiersin.org |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 19.64% protection at 30 mg/kg | frontiersin.org |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg | frontiersin.org |

| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced Convulsion | >50% activity at 30 mg/kg | nih.gov |

Antidepressant Activity

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as antidepressant agents. The sulfur atom within the thiadiazole ring is thought to enhance liposolubility, a crucial factor for drugs targeting the central nervous system (CNS). nih.gov

Research has shown that certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives exhibit significant antidepressant properties, with some compounds demonstrating efficacy comparable to the reference drug imipramine. acs.orgacs.org In one study, a series of novel thiadiazole derivatives were synthesized and evaluated using the tail-suspension test (TST) and modified forced swimming test (MFST). nih.govnih.gov Several of these compounds significantly reduced immobility time in mice, suggesting a notable antidepressant-like effect. nih.govnih.gov Specifically, compounds with certain substitutions on the piperazine and thiadiazole rings showed marked activity, while those with smaller groups like methyl and ethylthio were found to be inactive. nih.gov The active compounds were also found to increase swimming performance in the MFST without altering climbing behavior, suggesting a potential interaction with the serotonergic system. nih.gov

Another study focused on thiadiazole-based nipecotic acid derivatives and found that compounds active in a seizure model also displayed significant antidepressant effects in various behavioral tests, including the forced swim test and 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitch test. researchgate.net The most promising compound from this series was identified as a potent anti-epileptic agent with notable antidepressant properties. researchgate.net

Table 1: Antidepressant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Test Model | Key Findings | Reference |

| 2c, 2d, 2e, 2f, 2g, 2h | Tail-Suspension Test (TST), Modified Forced Swimming Test (MFST) | Significantly decreased immobility time in TST. Reduced immobility and increased swimming in MFST. | nih.govnih.gov |

| 3k | Not specified | Mixed antidepressant-anxiolytic activity. | acs.orgacs.org |

| TN2, TN9, TN12, TN13, TN15 | Forced Swim Test, 5-HTP-induced head twitch test, Learned helplessness test | Exerted significant antidepressant effects. | researchgate.net |

Analgesic Activity

The analgesic potential of 1,3,4-thiadiazole derivatives has been extensively investigated. nih.govneliti.com Many of these compounds have shown promising results in various pain models, suggesting their potential as alternatives to traditional pain medications like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. thaiscience.info

In one study, novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and tested for their analgesic activity. thaiscience.info One particular compound, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, demonstrated a superior analgesic profile. thaiscience.info Another research effort focused on N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides, which all showed good pain-relieving action in the acetic acid-induced writhing test. nih.gov

Further research into new 1,3,4-thiadiazole derivatives revealed compounds with centrally mediated antinociceptive activity, as evidenced by increased reaction times in the hot-plate and tail-clip tests. nih.gov Some compounds also exhibited peripherally mediated effects by significantly reducing writhing behavior in response to acetic acid. nih.gov The acetic acid-induced writhing test is a model of inflammatory pain where the acid triggers the release of various pain mediators. nih.gov

Additionally, a series of thiadiazole-linked pyrazole (B372694) benzenesulfonamide derivatives were synthesized and evaluated for their analgesic activity. orientjchem.org Compounds with specific substitutions, such as a 2-chloro or a hydroxyl group on the aryl ring, showed very good analgesic activity, with one compound exhibiting effects comparable to the reference drug celecoxib. orientjchem.org

Table 2: Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Series | Test Model | Key Findings | Reference |

| 5-(2-Mercaptophenyl)-2-{N-(4- methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | Acetic acid-induced writhing | Superior analgesic profile. | thaiscience.info |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid-induced writhing | Good antalgic action. | nih.gov |

| Compounds 3b, 3c, 3d, 3e, 3g, 3h | Hot-plate, Tail-clip | Increased reaction times, indicating central antinociceptive activity. | nih.gov |

| Compounds 3a, 3c, 3e, 3f | Acetic acid-induced writhing | Decreased writhing, indicating peripheral antinociceptive activity. | nih.gov |

| Compound 6b (2-chloro substitution) | Writhing test | Very good analgesic activity (67.89 ± 2.33% inhibition). | orientjchem.org |

| Compound 6m (hydroxyl substitution) | Writhing test | Significant analgesic activity (71.37 ± 1.67% inhibition). | orientjchem.org |

Other Biological Activities

Anti-inflammatory Activity